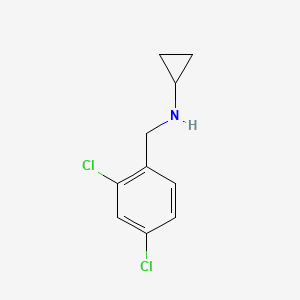

Cyclopropyl-(2,4-dichloro-benzyl)-amine

Description

Significance of Cyclopropylamine (B47189) Derivatives in Modern Chemical Synthesis

The cyclopropyl (B3062369) ring is a small, rigid, and strained aliphatic system that has become an increasingly valuable component in medicinal chemistry. researchgate.net Its unique electronic and conformational properties are leveraged to solve common problems encountered during drug discovery. hyphadiscovery.comresearchgate.net The incorporation of a cyclopropyl group can enhance a molecule's potency, improve its metabolic stability, and fine-tune its physicochemical properties. researchgate.net

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. hyphadiscovery.com This feature is often exploited by medicinal chemists to block metabolism at a specific position, thereby increasing the half-life and bioavailability of a drug candidate. hyphadiscovery.com

However, the cyclopropylamine moiety itself is also recognized as a potential structural alert. In some contexts, it can be oxidized by enzymes such as monoamine oxidase (MAO) or CYPs, which may lead to ring-opening and the formation of reactive metabolites. nih.gov This dual nature—offering solutions to metabolic instability while also presenting potential bioactivation risks—makes the study of cyclopropylamine derivatives a rich and important area of chemical research. nih.gov

Overview of Benzylamine (B48309) Scaffolds in Bioactive Molecule Design

Benzylamine scaffolds are fundamental building blocks in the design of biologically active compounds. The aromatic ring and the amine group provide a versatile framework that can be readily modified to interact with a wide array of biological targets. The substitution pattern on the phenyl ring is a critical determinant of a molecule's pharmacological activity.

The presence of halogen atoms, such as the two chlorine atoms in Cyclopropyl-(2,4-dichloro-benzyl)-amine, is a common strategy in drug design. Halogens can modulate a compound's lipophilicity, influence its conformation, and participate in specific interactions like halogen bonding with protein targets. Research into chlorinated N-arylcinnamamides, which contain a dichlorophenyl moiety, has demonstrated their potential as antibacterial agents. nih.gov Furthermore, patents have described fungicidal N-cycloalkyl-N-benzyl-carboxamide derivatives, highlighting the utility of this combined scaffold in the development of agrochemicals. googleapis.com These examples underscore the importance of the dichlorobenzylamine framework as a privileged scaffold for discovering new bioactive molecules.

Research Trajectories for this compound and Related Analogs

The primary research trajectory for this compound is its application as a synthetic intermediate for creating more elaborate molecules with potential therapeutic or agricultural value. Its structure allows for the systematic exploration of how the combination of a cyclopropylamine and a dichlorobenzyl moiety influences biological activity.

Research on related analogs provides insight into the potential applications of this structural combination. For instance, a study on 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, a compound that also features both a dichlorophenyl group and a cyclopropane (B1198618) ring, showed that it possesses bioactivity against the ketol-acid reductoisomerase (KARI) of Escherichia coli. asianpubs.orgasianpubs.org KARI is an enzyme found in microorganisms and plants but not mammals, making it an attractive target for novel herbicides and antimicrobial drugs. asianpubs.org This suggests a research path where intermediates like this compound could be used to synthesize libraries of compounds targeting this essential microbial pathway.

Furthermore, patent literature for compounds intended to treat disorders ameliorated by histamine-3 receptor ligands describes a wide range of cyclopropylamine derivatives, indicating that this amine is a key element for achieving desired pharmacological effects. google.com The research trajectory for analogs of this compound therefore involves using it as a starting material to build diverse molecular architectures, enabling the systematic investigation of structure-activity relationships for various biological targets, from microbial enzymes to human receptors. asianpubs.orggoogle.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNLISSGALOLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405966 | |

| Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892568-95-5 | |

| Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopropyl 2,4 Dichloro Benzyl Amine and Its Analogs

Synthesis of Cyclopropyl-(2,4-dichloro-benzyl)-amine

The synthesis of this compound is a multi-step process that begins with the formation of a crucial intermediate, 2,4-Dichlorobenzyl chloride, followed by a nucleophilic substitution reaction with cyclopropylamine (B47189).

Preparation of 2,4-Dichlorobenzyl Chloride Intermediate

A common and effective method for synthesizing the 2,4-Dichlorobenzyl chloride intermediate starts from 2,4-dichlorotoluene (B165549). patsnap.com The process involves a free-radical chlorination of the methyl group on the toluene (B28343) ring. This is typically achieved by introducing chlorine gas to heated 2,4-dichlorotoluene under illumination, which facilitates the homolytic cleavage of the chlorine molecule. patsnap.com The reaction is catalyzed by a combination of a radical initiator, such as azobisisobutyronitrile (AIBN), and a tertiary amine like triethanolamine. patsnap.com The reaction temperature is maintained between 120-130°C for a duration of 3 to 4 hours. patsnap.com Upon completion, the resulting chlorinated liquid is purified by vacuum rectification to yield 2,4-Dichlorobenzyl chloride. patsnap.com

Detailed experimental conditions from various iterations of this synthesis are presented below. patsnap.com

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 16.1 g 2,4-dichlorotoluene | 16.1 g 2,4-dichlorotoluene | 16.1 g 2,4-dichlorotoluene |

| Initial Temperature | 100°C | 90°C | 80°C |

| AIBN Catalyst | 0.016 g | 0.013 g | 0.019 g |

| Triethanolamine Catalyst | 0.012 g | 0.0125 g | 0.010 g |

| Chlorine Gas | 8.17 g | 7.81 g | 8.0 g |

| Final Temperature | 125°C | 120°C | 130°C |

| Reaction Time | 3.5 hours | 4 hours | 3 hours |

Amination Reactions with Cyclopropylamine

The second stage of the synthesis involves the N-alkylation of cyclopropylamine with the previously prepared 2,4-Dichlorobenzyl chloride. This reaction is a nucleophilic substitution where the amino group of cyclopropylamine attacks the benzylic carbon of 2,4-Dichlorobenzyl chloride, displacing the chloride ion. The reaction is typically conducted under basic conditions to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the amine reactant. orgsyn.org Using an excess of the primary amine can also serve this purpose, though it complicates purification. orgsyn.org

2,4-Dichlorobenzyl chloride + Cyclopropylamine → this compound + HCl

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield of the desired secondary amine while minimizing side reactions, such as over-alkylation to form a tertiary amine, requires careful optimization of several reaction parameters. While specific optimization studies for this exact compound are not detailed in the provided sources, general principles for the selective N-alkylation of primary amines can be applied. google.com

| Parameter | Effect on Reaction & Rationale | Typical Reagents & Conditions |

| Base | Neutralizes the HCl byproduct, preventing amine protonation and driving the reaction forward. The choice of base can influence selectivity. Stronger bases may increase side reactions. orgsyn.org | Inorganic bases (e.g., NaHCO₃, K₂CO₃) or organic bases (e.g., triethylamine, pyridine). Cesium hydroxide (B78521) has been noted for promoting selective mono-alkylation. orgsyn.orggoogle.com |

| Solvent | The solvent must solubilize the reactants. Anhydrous, inert solvents are preferred to prevent side reactions. google.com | N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or N-methyl-2-pyrrolidinone (NMP). google.com |

| Temperature | Reaction rates generally increase with temperature. However, higher temperatures can also lead to increased formation of byproducts. | Typically performed at room temperature or with gentle heating (e.g., 90-95°C). orgsyn.orggoogle.com |

| Stoichiometry | Using an excess of the primary amine can favor the formation of the secondary amine over the tertiary amine. orgsyn.org However, a slight excess of the alkyl halide is sometimes used to ensure full conversion of the amine. google.com | Molar ratios of amine to alkyl halide can range from 1:1.2 to 4:1 depending on the strategy. orgsyn.orggoogle.com |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. Monitoring by techniques like TLC or GC is crucial. | Typically ranges from a few hours to 24 hours. orgsyn.orgrsc.org |

Derivatization Strategies and Chemical Transformations of this compound Scaffolds

The this compound scaffold can be further modified to create a diverse range of derivatives. Key strategies involve transformations targeting the secondary amine functionality.

Oxidative Pathways for Amine Group Functionalization

The secondary amine group is susceptible to various oxidative transformations, providing access to different functional groups and molecular scaffolds.

| Transformation | Description | Typical Reagents/Methods | Product |

| Dehydrogenation to Imine | The oxidation of the C-N bond leads to the formation of the corresponding N-benzylidene-cyclopropylamine derivative. This is a common transformation for secondary benzylic amines. researchgate.net | Graphene oxide under microwave irradiation; Mn(II)/tert-BuOOH systems. researchgate.net | Imine |

| Oxidative Deamination/ Debenzylation | The benzyl (B1604629) C-N bond can be cleaved under oxidative conditions to yield a primary amine (cyclopropylamine) and a carbonyl compound (2,4-dichlorobenzaldehyde). This can be achieved using various oxidants or electrochemical methods. rsc.orgmdpi.comresearchgate.net | Ceric ammonium nitrate (CAN); Ni(II) catalysis with water; Metal-free electrochemical oxidation. rsc.orgmdpi.comsci-hub.se | Aldehyde (from benzyl group) and primary amine |

| Oxidation to Amide | The α-carbon to the nitrogen can be oxidized to a carbonyl group, converting the secondary amine into an amide. This is a significant transformation in synthetic chemistry. | Various transition metal and non-metal-based oxidants, often in the presence of molecular oxygen. | N-cyclopropyl-2,4-dichlorobenzamide |

Reductive Modifications and Derivative Formation

Reductive pathways offer alternative routes for derivatization, primarily through the formation of tertiary amines or modification of the aromatic ring.

| Transformation | Description | Typical Reagents/Methods | Product |

| Reductive Amination | This powerful one-pot reaction converts the secondary amine into a tertiary amine by reacting it with an aldehyde or ketone in the presence of a selective reducing agent. stackexchange.comwikipedia.org An intermediate iminium ion is formed and then reduced in situ. stackexchange.com | Aldehyde/Ketone and a reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comjove.com | Tertiary Amine |

| Reductive Dechlorination | The chlorine atoms on the benzene (B151609) ring can be removed through reductive dehalogenation, although this typically requires specific and potent catalytic systems. nih.govuky.edu This transforms the dichlorobenzyl moiety into a benzyl or monochlorobenzyl group. | Anaerobic microbial systems; Nickel-based reducing agents; Iron or Zinc catalysts. nih.govuky.edu | Benzyl or Monochlorobenzyl derivatives |

Nucleophilic Substitution Reactions on the Dichlorobenzyl Ring

The synthesis of this compound and its analogs can be effectively achieved through nucleophilic substitution reactions, a cornerstone of organic synthesis. The primary pathway involves the reaction of a nucleophile, such as cyclopropylamine, with a suitable electrophile like 2,4-dichlorobenzyl halide (chloride or bromide). This reaction typically proceeds via an S(_N)2 mechanism, where the amine's lone pair of electrons attacks the benzylic carbon, displacing the halide leaving group in a single concerted step.

The kinetics and feasibility of this substitution are influenced by several factors. The substrate, 2,4-dichlorobenzyl halide, is activated towards S(_N)2 attack due to the benzylic position, which stabilizes the transition state. However, the reaction can be complicated by the propensity of amines to undergo multiple alkylations. When a primary amine like cyclopropylamine is used, it can react with the benzyl halide to form the desired secondary amine, which can then react further to produce a tertiary amine and ultimately a quaternary ammonium salt. youtube.com To achieve monosubstitution and maximize the yield of the target secondary amine, an excess of the amine nucleophile is often employed. youtube.com

The choice of solvent and base is also critical. The reaction mechanism can be sensitive to the polarity of the solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction. In some cases, kinetic studies of related systems, such as the reaction of secondary cyclic amines with substituted 4-chloro-2-nitrophenyl benzoates, show that the reaction follows second-order kinetics and can be accommodated by a scheme involving a tetrahedral intermediate.

Below is a table summarizing kinetic data for the related nucleophilic aromatic substitution (S(_N)Ar) of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines, which illustrates the influence of the nucleophile and solvent on reaction rates. While this is an S(_N)Ar reaction, the principles of nucleophilicity and solvent effects are relevant to the S(_N)2 reaction on the benzyl system.

| Amine | Solvent | k₂ × 10³ (L mol⁻¹ s⁻¹) at 25°C | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| Piperidine (B6355638) | Methanol | 145 | 49.6 | -90.2 |

| Piperidine | Benzene | 1.12 | 32.8 | -195.9 |

| Piperazine | Methanol | 54.3 | 51.6 | -92.4 |

| Morpholine | Methanol | 4.75 | 47.7 | -126.2 |

| Thiomorpholine | Methanol | 34.2 | 50.1 | -102.8 |

Data adapted from a kinetic study on methyl 2,4-dichloro-3,5-dinitrobenzoate. researchgate.net

Cyclopropyl (B3062369) Ring Chemistry in Complex Molecule Synthesis

The cyclopropyl group is a highly strained, three-membered carbocycle that provides a versatile handle in the synthesis of complex molecules. Its unique electronic properties and inherent ring strain allow for a variety of chemical transformations not accessible with other cyclic or acyclic systems.

Mechanistic Studies of Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of cyclopropanes (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions under various conditions, proceeding through different mechanistic pathways. researchgate.net These reactions are synthetically valuable as they can generate linear structures with defined stereochemistry.

Acid-Catalyzed Ring Opening: Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-accepting group, are particularly prone to ring opening. The reaction is typically initiated by a Lewis or Brønsted acid catalyst that coordinates to the electron-accepting group, polarizing the cyclopropane bond and facilitating nucleophilic attack. researchgate.netscispace.com For instance, a general method using a Brønsted acid catalyst in hexafluoroisopropanol (HFIP) has been developed for the nucleophilic ring opening of D-A cyclopropanes with a wide range of nucleophiles, including arenes, indoles, and alcohols. acs.org

Radical Ring Opening: Cyclopropane derivatives can also undergo ring-opening via radical intermediates. beilstein-journals.org For example, photoredox catalysis can induce the alkylation, ring-opening, and cyclization of cyclopropyl olefins in a cascade reaction. beilstein-journals.org The mechanism often involves the addition of a radical to the cyclopropane moiety, forming a cyclopropyl-substituted carbon radical. This intermediate readily undergoes homolytic cleavage of a cyclopropane bond to generate a more stable, distal alkyl radical, which can then participate in further reactions. beilstein-journals.org

The table below summarizes different mechanistic pathways for cyclopropane ring-opening.

| Mechanism Type | Activation Method | Key Intermediate | Typical Reagents/Conditions | Outcome |

|---|---|---|---|---|

| Acid-Catalyzed | Lewis or Brønsted Acid | 1,3-Zwitterionic Intermediate | Yb(OTf)₃, heat; Brønsted acid in HFIP | Formation of functionalized acyclic compounds |

| Radical | Photoredox Catalysis / Metal-mediated | Alkyl Radical | Ir(ppy)₂(dtbbpy)PF₄, blue LED; Ag(I) or Mn(OAc)₃ | Ring-opening/cyclization cascades |

| Base-Promoted | Strong Base | Carbanion / Zwitterionic Intermediate | Sodium alkoxide | Elimination followed by cleavage |

Cycloaddition Reactions Involving Cyclopropyl Moieties

Cyclopropanes, particularly activated ones, can act as three-carbon synthons in cycloaddition reactions to construct larger ring systems. Formal [3+2] cycloadditions are a powerful strategy for synthesizing five-membered rings, which are common motifs in organic compounds.

A notable advanced methodology is the visible-light photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.govscispace.comacs.org This reaction is initiated by the one-electron reduction of the aryl cyclopropyl ketone, facilitated by a photocatalytic system typically comprising a ruthenium or iridium complex. This reduction generates a radical anion, which subsequently undergoes ring-opening to form a key distonic radical anion intermediate. acs.org This intermediate then engages with an olefin in a stepwise radical addition and cyclization to furnish a highly substituted cyclopentane ring system. scispace.com The use of dual-catalyst systems, combining photoredox catalysis with chiral Lewis acid catalysis, has enabled the development of highly enantioselective versions of this reaction. acs.org

The table below presents examples of photocatalytic [3+2] cycloadditions, highlighting the scope of the reaction partners.

| Cyclopropyl Ketone Substrate | Olefin Partner | Photocatalyst System | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-phenylcyclopropyl)ethan-1-one | Methyl Acrylate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 75 | >20:1 |

| (1-(4-Chlorobenzoyl)cyclopropyl)methyl Methacrylate | Styrene | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 81 | 10:1 |

| (1-Benzoylcyclopropyl)methyl Acrylate | N-Phenylmaleimide | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 91 | >20:1 |

| Aryl Cyclopropyl Ketone | α-Substituted Enoate | Ru(bpy)₃²⁺, Gd(OTf)₃, Chiral Ligand | 85 | 95:5 e.r. |

Data adapted from studies on photocatalytic [3+2] cycloadditions. scispace.comacs.org

Stereoselective Synthesis Approaches for Cyclopropyl-Containing Compounds

The construction of the cyclopropyl ring with precise control over stereochemistry is a significant challenge in organic synthesis. Several powerful methods have been developed to address this, particularly for substrates containing directing groups like allylic alcohols.

One of the most prominent methods is the Simmons-Smith cyclopropanation, which involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. When applied to chiral allylic alcohols, this reaction often proceeds with high diastereoselectivity. The hydroxyl group of the alcohol coordinates to the zinc reagent, directing the delivery of the methylene (B1212753) group to the syn-face of the double bond relative to the alcohol. stackexchange.comechemi.com Modifications using reagents such as diethylzinc and diiodomethane can further enhance selectivity. acs.org

Transition metal-catalyzed cyclopropanation using diazo compounds is another widely used strategy. Catalysts based on rhodium, copper, and palladium are effective in decomposing diazo compounds to generate metal carbenes, which then add to alkenes. The use of chiral ligands on these metal catalysts can induce high levels of enantioselectivity. For instance, Rh(III)-catalyzed diastereoselective [2+1] annulation onto allylic alcohols has been developed, where a directing group controls the stereochemical outcome. nih.gov Chiral auxiliaries, such as dioxaborolanes derived from tartaric acid, have also been successfully employed to achieve asymmetric cyclopropanation of allylic alcohols. harvard.edu

The following table summarizes results for the diastereoselective cyclopropanation of various allylic alcohols.

| Substrate (Allylic Alcohol) | Reagent/Catalyst | Conditions | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| (E)-Oct-3-en-2-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂, 0°C to rt | >100:1 |

| (Z)-Hex-2-en-1-ol | Zn-Cu, CH₂I₂ | Ether, reflux | >200:1 |

| (E)-1-Phenylprop-2-en-1-ol | Et₂Zn, ClCH₂I | Hexane, 0°C to rt | 50:1 |

| Cyclohex-2-en-1-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂, 0°C to rt | >100:1 |

Data adapted from studies on diastereoselective cyclopropanation. acs.org

In Vitro Biological Activity and Molecular Mechanisms of Cyclopropyl 2,4 Dichloro Benzyl Amine

Exploration of Molecular Target Interactions and Ligand Binding

The exploration of molecular target interactions for Cyclopropyl-(2,4-dichloro-benzyl)-amine involves a range of biochemical assays designed to identify and characterize its binding affinity and functional effects on specific proteins, such as enzymes and receptors. The cyclopropyl (B3062369) group can increase the lipophilicity of the molecule, which may help it pass through biological membranes, while the dichlorobenzyl portion can engage in specific interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Enzyme inhibition studies are crucial for understanding the compound's mechanism of action. These studies measure the ability of this compound to interfere with the activity of specific enzymes. The unique chemical properties of its structural motifs suggest several potential enzymatic targets.

The ubiquitin-proteasome system is a critical pathway for protein degradation and maintaining cellular homeostasis. Deubiquitinating enzymes (DUBs) are key regulators of this system, and their inhibition can have significant therapeutic effects, particularly in oncology. Ubiquitin-specific protease 1 (USP1) is a DUB involved in DNA damage repair, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov Preliminary research suggests that this compound may interact with deubiquitinase complexes, which could affect protein degradation pathways. However, specific data characterizing these interactions, such as the precise DUBs targeted or the potency of inhibition, are not extensively detailed in publicly available literature. The development of potent and selective USP1 inhibitors is an active area of research in cancer therapy. nih.gov

The cyclopropylamine (B47189) moiety is a well-known structural feature in mechanism-based inhibitors of Cytochrome P450 (P450) enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds. The inactivation mechanism for cyclopropylamines typically involves the P450-catalyzed one-electron oxidation of the amine nitrogen, forming an aminium radical cation. This intermediate can then undergo a rapid cleavage of the strained cyclopropyl ring. This ring-opening process generates a carbon-centered radical that can covalently bind to the P450 heme or protein apoprotein, leading to irreversible inactivation of the enzyme.

Alternatively, some N-cyclopropylbenzylamine compounds can inactivate P450 enzymes by forming metabolic intermediate complexes (MICs). In this pathway, a nitroso metabolite, formed after oxidation steps, coordinates tightly with the heme iron of the enzyme, preventing its catalytic turnover. This dual mechanism of action highlights the complex interactions between cyclopropylamines and the P450 enzyme system.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. Inhibition of these enzymes, particularly MAO-B, is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases dopamine levels in the brain. nih.govnih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 mdpi.com |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 mdpi.com |

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD): This zinc metallohydrolase is the key enzyme in the biosynthesis of N-acylethanolamides (NAEs), a class of bioactive lipids including the endocannabinoid anandamide. vanderbilt.edunih.gov NAPE-PLD is considered a therapeutic target for metabolic and inflammatory diseases. researchgate.net Known inhibitors of NAPE-PLD include symmetrically substituted dichlorophenes like bithionol (B75329) and hexachlorophene, which exhibit IC50 values in the low micromolar range. nih.gov Currently, there is no published research linking this compound or closely related cyclopropylamine analogs to the modulation of NAPE-PLD activity.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a major role in prostaglandin (B15479496) biosynthesis during inflammatory processes. nih.gov Selective inhibition of COX-2 is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The structural features of selective COX-2 inhibitors are well-defined and typically consist of diaryl heterocyclic scaffolds, which are structurally distinct from this compound. stanford.edu There is no available evidence to suggest that this compound functions as a modulator of COX-2.

Receptor binding assays are used to determine if a compound binds to specific cell surface or intracellular receptors and to quantify the affinity of this interaction. Such assays are fundamental in pharmacology for identifying the targets through which a compound may exert its physiological effects. To date, data from in vitro radioligand or other receptor binding assays for this compound have not been reported in the scientific literature. Therefore, its potential interactions with specific receptor families remain uncharacterized.

Receptor Binding Assays

G Protein-Coupled Receptor (GPCR) Ligand Studies with Cyclopropylamine Derivatives

There is no specific information available in the reviewed literature detailing the interaction of this compound with G Protein-Coupled Receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. encyclopedia.pub Studies on other cyclopropylamine derivatives have shown activity at GPCRs, but these compounds typically possess additional pharmacophoric features that drive their specific receptor affinity.

Dopamine D3 Receptor (D3R) Pharmacology and Allosteric Modulation

Specific pharmacological data on the interaction of this compound with the Dopamine D3 Receptor (D3R) is not available in the current body of scientific literature. The D3 receptor, a member of the D2-like family of dopamine receptors, is a target for treatments of substance abuse and neuropsychiatric disorders. nih.gov Research into D3R ligands often focuses on molecules with a 4-phenylpiperazine core, which is structurally distinct from this compound. nih.govnih.gov The high homology between the D2 and D3 receptors makes the development of selective ligands challenging. nih.gov Without experimental data, any potential activity of this compound at the D3R remains speculative.

Histamine-3 Receptor Ligand Investigations

There are no specific studies on the activity of this compound at the Histamine-3 (H3) receptor. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine (B1213489) and other neurotransmitters. nih.gov Ligands for the H3 receptor often contain an imidazole (B134444) ring, which is a key feature for histamine-like activity. vu.nl For example, conformationally rigid histamine analogues incorporating a bicyclo[3.1.0]hexane scaffold have been shown to be potent and selective H3 receptor ligands. nih.gov Another study detailed the synthesis and H3 receptor activity of trans-2-(1H-imidazol-4-yl)cyclopropylamine, highlighting the importance of the imidazole group for receptor interaction. vu.nl Given the absence of this key structural motif in this compound, its potential for significant H3 receptor affinity is not immediately apparent based on existing structure-activity relationship data.

Cellular Pathway Modulation by this compound

Information regarding the modulation of cellular pathways by this compound is not available in the reviewed literature.

Influence on Cellular Signaling Cascades

There is no published research detailing the influence of this compound on specific cellular signaling cascades, such as the MAPK signaling pathway or others. nih.govelsevierpure.com

Effects on cGMP Levels and Vasodilatory Mechanisms

There is no available data on the effects of this compound on cyclic guanosine (B1672433) monophosphate (cGMP) levels or its potential role in vasodilatory mechanisms. The nitric oxide (NO)/cGMP signaling pathway is a key regulator of vasodilation. nih.govnih.gov Without experimental evidence, it is unknown if this compound interacts with components of this pathway, such as soluble guanylyl cyclase.

Diverse In Vitro Bioactivity Profiles of this compound and Related Structures

The in vitro bioactivity profile of this compound remains largely undefined in the scientific literature. While structure-activity relationship studies exist for various classes of N-benzyl derivatives and cyclopropyl-containing compounds, these are often in the context of other primary pharmacophores and biological targets. For instance, studies on N-benzyl phenethylamines have explored their activity as 5-HT2A/2C agonists, and research on N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides has investigated their opioid receptor activity. nih.govresearchgate.net However, these compound series are structurally dissimilar to this compound. The biological activity of a structurally related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, as a KARI inhibitor highlights the potential for this chemical scaffold to exhibit biological effects, though not necessarily those outlined in the requested article structure. asianpubs.orgasianpubs.org

Investigations into Antimalarial Activity against Plasmodium falciparum

Malaria remains a significant global health threat, and the rise of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel chemical classes of antimalarials. nih.gov Phenotypic screening of compound libraries has identified the cyclopropyl carboxamide chemotype as a promising structural class with potent activity against the asexual stage of P. falciparum. nih.gov While research has not focused specifically on this compound, extensive studies on closely related cyclopropyl carboxamides have elucidated their mechanism and efficacy.

These compounds demonstrate potent inhibitory activity against both drug-sensitive and multidrug-resistant strains of P. falciparum in in vitro models. nih.gov Forward genetics and mitochondrial oxygen consumption assays have verified that the molecular target of this class is cytochrome b, a critical protein in the parasite's mitochondrial electron transport chain. nih.gov The inhibition of cytochrome b disrupts mitochondrial function, leading to parasite death. nih.gov

Studies on representative compounds from this class, such as GSK1057714 and GSK2645947, show potent activity with 50% inhibitory concentrations (IC₅₀) in the nanomolar range across various P. falciparum strains. nih.gov The activity is typically slow-acting, arresting parasite growth in the early trophozoite stage. nih.gov This chemotype has also demonstrated activity against liver and transmission stages of the parasite. nih.gov

Table 1: In Vitro Antimalarial Activity of Representative Cyclopropyl Carboxamides against P. falciparum Strains

| Compound | Strain | IC₅₀ (nM) | Reference Drug | IC₅₀ (nM) |

|---|---|---|---|---|

| GSK1057714 | 3D7A | 76 | Chloroquine | 10 |

| Dd2 | 164 | Chloroquine | 185 | |

| K1 | 134 | Chloroquine | 419 | |

| W2 | 114 | Chloroquine | 418 | |

| TM90-C2B | 129 | Chloroquine | 610 | |

| V1/S | 102 | Chloroquine | 95 | |

| GSK2645947 | 3D7A | 2 | Atovaquone | 0.7 |

| Dd2 | 7 | Atovaquone | 0.9 | |

| K1 | 5 | Atovaquone | 0.8 | |

| W2 | 4 | Atovaquone | 0.8 | |

| TM90-C2B | 5 | Atovaquone | 0.9 | |

| V1/S | 4 | Atovaquone | 1.0 |

Data sourced from scientific literature. nih.gov

In Vitro Anticancer Activity against Specific Cell Lines (e.g., A549, HeLa, MCF-7) and HER2 Inhibition

The potential of novel chemical entities as anticancer agents is a major focus of therapeutic research. However, based on a review of available scientific literature, there are no specific studies investigating the in vitro anticancer activity of this compound against human lung carcinoma (A549), cervical cancer (HeLa), or breast cancer (MCF-7) cell lines. Furthermore, no research has been published regarding its potential inhibitory effects on the human epidermal growth factor receptor 2 (HER2).

Assessment of Antioxidant Properties

Oxidative stress is implicated in a wide range of pathologies, making the identification of compounds with antioxidant properties an important area of study. Despite the investigation of other biological activities, the antioxidant potential of this compound has not been evaluated in published scientific research. There is currently no available data from standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging for this specific compound.

Evaluation of Antimicrobial Spectrum (Antibacterial and Antifungal)

The antimicrobial activity of compounds containing cyclopropane (B1198618) rings has been an area of active investigation. nih.gov While direct testing of this compound is not reported, research into structurally related amide derivatives containing cyclopropane provides insight into the potential antimicrobial spectrum of this chemical class.

These related compounds have been evaluated in vitro against various Gram-positive and Gram-negative bacteria as well as fungal strains. nih.gov Studies indicate that some cyclopropane derivatives exhibit moderate activity. For instance, certain aryl amides containing a cyclopropane moiety have shown inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Additionally, promising antifungal activity against Candida albicans has been observed for some compounds in this class, with minimum inhibitory concentrations (MIC₈₀) reaching 16 μg/mL. nih.gov Molecular docking studies on these active compounds suggest that they may exert their antifungal effect by targeting the CYP51 protein, an essential enzyme in fungal cell membrane biosynthesis. nih.gov

Table 2: In Vitro Antimicrobial Activity of Representative Cyclopropane-Containing Amide Derivatives

| Compound Type | Test Organism | Strain | Activity (MIC₈₀, μg/mL) |

|---|---|---|---|

| Thiazole amide derivative | Escherichia coli | ATCC 25922 | 32 |

| o-Tolyl amide derivative | Candida albicans | ATCC 10231 | 16 |

| Piperazine amide derivative | Staphylococcus aureus | ATCC 6538 | >256 |

| Piperazine amide derivative | Escherichia coli | ATCC 25922 | >256 |

Data represents findings for structurally related compounds and is sourced from scientific literature. nih.gov

Structure Activity Relationship Sar Studies of Cyclopropyl 2,4 Dichloro Benzyl Amine

Elucidating Key Pharmacophoric Elements and Their Contributions

The biological activity of Cyclopropyl-(2,4-dichloro-benzyl)-amine is a composite of the specific properties endowed by its three primary structural components: the cyclopropyl (B3062369) ring, the dichlorobenzyl moiety, and the secondary amine linker. Understanding the individual and synergistic contributions of these elements is fundamental to deciphering its mechanism of action and potential for therapeutic applications.

The cyclopropyl group is a frequently utilized substituent in medicinal chemistry, valued for its unique electronic and conformational properties. nih.govresearchgate.net Its incorporation into drug candidates often addresses challenges encountered during discovery and development, such as enhancing potency, improving metabolic stability, and increasing brain permeability. nih.govresearchgate.net

The cyclopropane (B1198618) ring's rigid, three-membered structure introduces conformational constraint, which can lock the molecule into a biologically active conformation, leading to more favorable binding to target receptors. hyphadiscovery.com This rigidity can contribute to an entropically more favorable binding process. nih.govresearchgate.net Furthermore, the C-H bonds in a cyclopropyl ring are shorter and stronger than those in corresponding alkanes, and the C-C bonds possess enhanced π-character. nih.govresearchgate.net This inherent ring strain and unique hybridization result in a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often improves the pharmacokinetic profile of a drug. hyphadiscovery.com

Table 1: Physicochemical Contributions of the Cyclopropyl Moiety

| Property | Contribution of Cyclopropyl Group | Rationale |

|---|---|---|

| Lipophilicity | Modulates overall lipophilicity | Balances aqueous solubility and membrane permeability. beilstein-journals.org |

| Metabolic Stability | Increases stability against oxidation | High C-H bond dissociation energy reduces susceptibility to CYP enzymes. hyphadiscovery.com |

| Conformation | Imparts rigidity | Restricts bond rotation, potentially locking the molecule in a favorable conformation for receptor binding. researchgate.nethyphadiscovery.com |

| Potency | Can enhance potency | Favorable binding entropy and interaction with hydrophobic pockets. nih.govhyphadiscovery.com |

The introduction of chlorine atoms, which are strongly electron-withdrawing, can alter the electronic distribution of the aromatic ring. nih.gov This modification can be pivotal for establishing specific interactions, such as halogen bonding, with a target receptor. In some molecular scaffolds, the presence of chlorine atoms is essential for biological activity. eurochlor.org For instance, studies on other biologically active compounds have shown that electron-withdrawing substitutions on an aromatic ring can lead to stronger activity. nih.gov

Positional isomerism is a key determinant of bioactivity. The 2,4-dichloro substitution pattern is a common feature in various biologically active compounds, including antiseptics and potential therapeutics. nih.govdovepress.com The specific placement of the chlorine atoms at positions 2 and 4 dictates the molecule's shape and the location of its electrostatic potential, ensuring a precise fit into the binding pocket of a target protein. Altering the substitution pattern, for example, to a 2,5-dichloro or 3,4-dichloro arrangement, would change the molecule's steric and electronic profile, likely leading to a significant change, and often a reduction, in biological activity. eurochlor.org The 2,4-dichloro arrangement may be optimal for maximizing hydrophobic and electronic interactions while avoiding steric clashes within the target's active site.

Table 2: Influence of Chlorine Substitution on the Benzyl (B1604629) Moiety

| Substitution Pattern | Predicted Impact on Activity | Rationale |

|---|---|---|

| 2,4-Dichloro (Target) | Optimal | Provides a specific electronic and steric profile for target interaction. nih.govdovepress.com |

| 3,5-Dichloro | Likely Altered | Changes the molecule's dipole moment and interaction points. |

| Monochloro (e.g., 4-Chloro) | Likely Reduced | Insufficient halogen interactions and altered electronics compared to the dichloro variant. |

| Unsubstituted Benzyl | Significantly Reduced or Inactive | Lacks the key electronic and hydrophobic contributions of the chlorine atoms. eurochlor.org |

The secondary amine group acts as a linker between the cyclopropyl and dichlorobenzyl moieties, but its role extends beyond that of a simple spacer. The nitrogen atom's basicity and its capacity to act as a hydrogen bond donor are critical for biological activity. At physiological pH, the amine is likely protonated, allowing it to form ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in a target's binding site.

Modifications to this amine group can have profound effects on the compound's properties.

N-Alkylation: Converting the secondary amine to a tertiary amine (e.g., by adding a methyl group) would increase its steric bulk and might alter its basicity. This could disrupt critical hydrogen bonds or introduce steric hindrance, potentially reducing binding affinity.

Acylation: Converting the amine to an amide would remove its basicity and hydrogen bond donating capability, replacing it with a hydrogen bond accepting carbonyl group. This fundamental change would likely abolish or drastically alter the biological activity if the protonated amine is key for receptor interaction.

The ability of amine-rich surfaces to attract negatively charged biomolecules and facilitate cell adhesion underscores the importance of this functional group in mediating biological interactions. cambridge.org

Comparative Structural Analysis with Analogous Cyclopropylamine (B47189) Compounds

To further understand the SAR of this compound, it is instructive to compare it with analogous structures where key components are varied.

Systematic modifications to the benzyl and amine moieties in related cyclopropylamine series provide valuable insights. In many classes of inhibitors, the nature of the substituent on the aromatic ring is a key driver of potency and selectivity. For example, in studies of N-benzyl pyrimidine (B1678525) derivatives, variations in the substitution on the benzyl ring led to significant differences in inhibitory activity. acs.org

Replacing the 2,4-dichloro substituents with other groups would likely have a substantial impact.

Electron-Donating Groups: Substituting with groups like methyl or methoxy (B1213986) would alter the ring's electronics in the opposite direction of chlorine, likely weakening interactions that depend on an electron-deficient ring. nih.gov

Other Halogens: Replacing chlorine with fluorine or bromine would modify the size and halogen-bonding potential, fine-tuning the interaction with the target. Bromine, being larger, could provide stronger van der Waals interactions, whereas fluorine might alter pKa or metabolic stability differently. nih.gov

Similarly, as discussed in section 4.1.3, modifications to the amine are critical. In studies of aminoglycoside antibiotics, even subtle changes to amine functionalities, such as converting a primary amine to a formamido group, resulted in significant changes in activity and target selectivity. nih.gov This highlights the sensitivity of biological systems to the precise nature of the nitrogen-containing functional group.

The secondary amine in this compound is part of a one-carbon linker (the benzylic -CH2- group) between the aromatic ring and the nitrogen atom. The length and flexibility of this linker are critical for correctly positioning the cyclopropyl and dichlorobenzyl groups within the target's binding site.

Shortening the Linker: A direct connection of the cyclopropylamine to the dichlorophenyl ring would drastically reduce conformational freedom and change the spatial relationship between the two key moieties. This would almost certainly require a different binding mode and likely result in a significant loss of affinity.

Lengthening the Linker: Introducing additional methylene (B1212753) units (e.g., creating a phenylethylamine derivative) would increase the linker's flexibility. While this might allow the molecule to adopt alternative binding poses, the increased conformational freedom could also come at an entropic cost, potentially lowering binding affinity. The optimal linker length positions the key interacting groups at an ideal distance to simultaneously engage with their respective subsites in the target receptor.

The stereochemistry of the cyclopropane ring itself can also be a critical factor. In studies of cyclopropyl-epothilones, the cis/trans configuration of the cyclopropane ring had a substantial impact on microtubule binding affinity and antiproliferative activity, demonstrating that the precise three-dimensional orientation of the ring is vital for potent biological effects. nih.gov

Stereo-chemical Influences on Biological Activity

The presence of a chiral center, typically at the carbon atom connecting the cyclopropyl and benzyl groups if substitution allows, or through restricted rotation, would mean that this compound can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. The differential effects of enantiomers arise from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as enzymes and receptors.

Often, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for its biological target than the other (the distomer). The distomer may be inactive, less active, or in some cases, contribute to off-target effects. For instance, studies on other chiral amines have demonstrated significant differences in the biological activities of their stereoisomers.

A pertinent example of stereoselectivity can be observed in a different class of compounds containing a dichlorophenyl group, namely the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine. Research on these molecules has revealed that the individual enantiomers exhibit different binding affinities for sigma receptors. nih.gov The 1S,2R-(-) enantiomer (BD737) and the 1R,2S-(+) enantiomer (BD738) showed distinct affinities, highlighting the importance of stereochemistry in receptor interaction. nih.gov

Table 1: Illustrative Example of Enantiomeric Binding Affinities for Sigma Receptors Data for cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine enantiomers

| Compound | Enantiomer | Binding Affinity (Ki, nM) for Sigma Receptors |

| BD737 | 1S,2R-(-) | 1.3 ± 0.3 |

| BD738 | 1R,2S-(+) | 6 ± 3 |

This table illustrates the principle of stereochemical influence on receptor binding using data from a structurally related compound. Specific data for this compound is not available.

Correlating Structure with Specific Mechanistic Outcomes

The specific structural features of this compound, namely the cyclopropyl ring and the dichlorinated benzene (B151609) ring, are key determinants of its potential mechanistic outcomes.

The dichlorobenzyl moiety of this compound suggests potential interactions with various enzymes. The electronic properties and steric bulk of the chlorine atoms on the benzene ring can influence how the molecule fits into an enzyme's active site and its potential inhibitory activity.

While direct evidence for enzyme inhibition by this compound is limited in the provided information, the broader class of cyclopropylamine derivatives has been investigated as enzyme inhibitors. For example, certain cyclopropylamine derivatives have been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. The cyclopropylamine moiety is often crucial for the mechanism of action, which can involve covalent bond formation with the enzyme's cofactor.

The nature and position of substituents on the benzyl ring would be expected to modulate such activity. The 2,4-dichloro substitution pattern creates a specific electronic and steric profile that would influence binding affinity and inhibitory potency against a given enzymatic target.

The specific arrangement of the chlorine atoms at the 2 and 4 positions of the benzyl ring is critical. This substitution pattern affects the molecule's lipophilicity, which influences its ability to cross cell membranes and access binding sites. It also dictates the potential for specific interactions, such as halogen bonding, with receptor amino acid residues.

As previously mentioned, studies on the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine have demonstrated high and selective affinity for sigma receptors. nih.gov This underscores that the dichlorophenyl moiety, as part of a larger molecular scaffold, can confer significant affinity and selectivity for specific receptor subtypes. The precise binding profile of this compound would depend on how the entire molecule orients itself within the binding pocket of a receptor, a property that would be highly sensitive to its stereochemistry.

Computational Chemistry and in Silico Approaches for Cyclopropyl 2,4 Dichloro Benzyl Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding modes and affinities.

Docking simulations can elucidate the specific binding mode of Cyclopropyl-(2,4-dichloro-benzyl)-amine within the active site of a biological target. The dichlorobenzyl moiety is critical for establishing interactions; the chlorine atoms can form halogen bonds and participate in hydrophobic interactions with nonpolar amino acid residues. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions. The secondary amine group is a key interaction point, capable of acting as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor. The cyclopropyl (B3062369) group, by adding rigidity and lipophilicity, can fit into specific hydrophobic pockets, potentially enhancing binding affinity. researchgate.net

Interaction hotspots are regions within the receptor's binding site that are crucial for ligand recognition and binding. For a molecule like this compound, docking studies might identify key amino acid residues that form hydrogen bonds, halogen bonds, or van der Waals contacts. For instance, interactions with residues such as aspartic acid, serine, or tyrosine could be critical for anchoring the ligand in the active site. mdpi.comresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or a calculated binding free energy (ΔG), typically in kcal/mol. asianresassoc.org A more negative value indicates a more favorable and stable interaction between the ligand and the target. This scoring allows for the virtual screening of numerous compounds and the ranking of their potential efficacy.

By comparing the calculated binding affinities of this compound with its structural analogs, researchers can perform structure-activity relationship (SAR) studies in silico. This helps identify which chemical modifications are likely to improve binding potency. For example, altering the position or type of halogen on the benzyl (B1604629) ring can significantly impact interactions and affinity.

| Compound Name | Substituents on Benzyl Ring | Estimated Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | 2,4-dichloro | -9.2 | Hydrogen bond, Halogen bond, Hydrophobic |

| Cyclopropyl-(2-fluoro-benzyl)-amine | 2-fluoro | -7.8 | Hydrogen bond, Hydrophobic |

| Cyclopropyl-(2,6-dichloro-benzyl)-amine | 2,6-dichloro | -8.9 | Hydrogen bond, Halogen bond, Steric clash |

| N-Cyclopentyl-N-(2,4-dichlorobenzyl)amine | 2,4-dichloro | -9.5 | Enhanced hydrophobic contact |

Data are hypothetical and for illustrative purposes.

The three-dimensional shape, or conformation, of a ligand is crucial for its ability to fit within a protein's binding pocket. The cyclopropyl group in this compound significantly reduces the molecule's conformational flexibility compared to an analogous acyclic alkyl group. researchgate.netnih.gov This pre-organization can be entropically favorable for binding. Computational analysis can explore the rotational freedom around the single bonds, particularly the bond between the benzyl carbon and the nitrogen atom, to identify low-energy conformations. researchgate.net When docked, the software samples various conformations to find the one that achieves the most favorable interactions within the binding pocket, known as the "bioactive conformation."

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods can calculate properties such as orbital energies and charge distributions, which are fundamental to a molecule's reactivity and intermolecular interactions. aun.edu.egresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is an indicator of the molecule's chemical reactivity and kinetic stability. asianresassoc.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and will be more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amine and the dichlorophenyl ring, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability |

Values are representative and derived from typical DFT calculations for similar aromatic amines.

Quantum chemical methods can calculate the partial charge on each atom in a molecule, a concept known as atomic net charge distribution. This information is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. nih.gov

In this compound, the electronegative nitrogen and chlorine atoms will have a partial negative charge, making them sites for favorable interactions with positively charged regions of a receptor (electrophilic sites). researchgate.net Conversely, the hydrogen atom attached to the amine and the aromatic protons will likely bear partial positive charges, making them potential hydrogen bond donors and sites for interaction with negatively charged residues (nucleophilic sites). Understanding this charge distribution is essential for predicting how the molecule will orient itself to maximize electrostatic interactions within a binding pocket.

| Atom/Group | Predicted Mulliken Net Charge (a.u.) | Role in Electrostatic Interactions |

|---|---|---|

| Nitrogen (Amine) | -0.45 | Nucleophilic; Hydrogen bond acceptor |

| Hydrogen (on Amine) | +0.25 | Electrophilic; Hydrogen bond donor |

| Chlorine (at C2) | -0.18 | Nucleophilic; Halogen bond acceptor |

| Chlorine (at C4) | -0.19 | Nucleophilic; Halogen bond acceptor |

| Carbon (Benzyl, attached to N) | +0.15 | Electrophilic center |

Values are illustrative and based on general principles and calculations of similar molecules.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

In the effort to elucidate the biological activity of novel compounds and optimize lead candidates, computational chemistry and in silico approaches have become indispensable. For this compound, a compound with potential therapeutic applications, advanced computational modeling provides a powerful lens through which to predict its structure-activity relationships (SAR). These methods allow for the rational design of more potent and selective derivatives by offering insights into the molecular features crucial for biological activity.

Comparative Molecular Field Analysis (CoMFA) for SAR

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) methodology used to correlate the biological activity of a series of compounds with their 3D shapes and electronic properties. google.com The fundamental principle of CoMFA is that differences in a target biological response are often explained by variations in the steric (shape-related) and electrostatic (charge-related) fields surrounding the molecules. ijpsonline.com

The CoMFA process begins by constructing 3D models of a set of structurally related molecules with known biological activities, including the parent compound this compound. These molecules are then aligned or superimposed based on a common structural feature or a pharmacophore model. researchgate.net A 3D grid is placed around the aligned molecules, and at each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom (typically a sp³ carbon with a +1 charge) are calculated. tandfonline.com This generates two distinct molecular fields for each compound.

The resulting data, a large table of energy values, is then analyzed using statistical methods, most commonly Partial Least Squares (PLS). ijpsonline.com PLS analysis creates a mathematical model that relates the variations in the field values to the variations in biological activity. The output of a CoMFA study is not only a predictive statistical model but also a set of 3D contour maps. nih.gov These maps highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity:

Steric Contour Maps: Indicate areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for activity.

Electrostatic Contour Maps: Show regions where positive charge is favorable (blue contours) or where negative charge is favorable (red contours).

For a series of cyclopropylamine (B47189) derivatives, a CoMFA model could reveal, for instance, that increasing the bulk of the substituent on the benzyl ring at a specific position enhances binding affinity to a target protein, such as monoamine oxidase (MAO). acs.org The statistical robustness of the generated model is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov

| Statistical Parameter | Description | Typical Value for a Predictive Model |

|---|---|---|

| q² (Cross-validated r²) | Measures the internal predictive ability of the model, determined by techniques like leave-one-out cross-validation. | > 0.5 |

| r² (Non-cross-validated r²) | Indicates the goodness of fit of the model to the training set data. | > 0.9 |

| Standard Error of Estimate (SEE) | Represents the standard deviation of the residuals, indicating the model's precision. | Low value |

| F-statistic | A measure of the overall statistical significance of the model. | High value |

| Field Contributions (%) | The relative contribution of the steric and electrostatic fields to the final QSAR model. | Varies depending on the dataset |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnite.go.jp Unlike 3D-QSAR methods like CoMFA, traditional QSAR (often called 2D-QSAR) correlates biological activity with molecular descriptors calculated from the 2D representation of the molecule or its 3D conformation. nih.gov These descriptors quantify various physicochemical properties of the molecules. jocpr.com

For a series of cyclopropylamine derivatives, a QSAR model would be developed by first calculating a wide range of molecular descriptors for each analog. nih.gov These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and orbital energies (HOMO/LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular weight, volume, surface area, and specific shape indices that define the size and shape of the molecule.

Hydrophobic Descriptors: Most notably the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule, which describe its connectivity and branching.

Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). researchgate.net

The resulting QSAR equation can be used to predict the activity of new, unsynthesized cyclopropylamine derivatives and to provide insights into the key molecular properties driving the activity. jocpr.com For example, a QSAR model for MAO inhibitors might show that activity is positively correlated with lipophilicity (logP) and negatively correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), suggesting that more lipophilic compounds with a greater ability to accept electrons are more potent.

| Descriptor Category | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Charge distribution, reactivity, polar interactions |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Size, shape, and bulk of the molecule |

| Hydrophobic | LogP (Partition Coefficient), Water Solubility | Lipophilicity and ability to cross cell membranes |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, connectivity, and complexity |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bond formation |

Medicinal Chemistry and Drug Discovery Implications of Cyclopropyl 2,4 Dichloro Benzyl Amine

Cyclopropyl-(2,4-dichloro-benzyl)-amine as a Synthetic Intermediate and Building Block

This compound is a versatile organic compound that serves as a valuable building block in medicinal chemistry. Its structure, which combines a strained cyclopropyl (B3062369) ring with a dichlorinated benzyl (B1604629) moiety, provides a unique scaffold for the synthesis of more complex molecules with potential therapeutic applications. The distinct properties of its constituent parts—the cyclopropyl group known for enhancing metabolic stability and binding affinity, and the dichlorobenzyl group which can engage in various interactions with biological targets—make it a useful starting point in drug discovery programs. researchgate.net

Utility in the Synthesis of Pharmaceutical Compounds

The primary utility of this compound in medicinal chemistry lies in its role as a synthetic intermediate. The amine group is a reactive handle that allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. The cyclopropylamine (B47189) moiety itself is a key component in numerous therapeutic agents, including antidepressants and antiviral drugs, where it helps to regulate neurotransmitter activity or interact with viral enzymes. longdom.org

The synthesis of novel pharmaceutical compounds often involves the reaction of the amine group in this compound with other molecules. For example, it can undergo N-acylation, N-alkylation, or reductive amination to form amides, more complex amines, or other derivatives. These reactions are fundamental in creating libraries of related compounds for high-throughput screening. The dichlorophenyl ring can also be modified, although it is often retained for its electronic and steric properties that influence binding to target proteins. Patent literature describes various cyclopropyl amine derivatives as potential histamine-3 receptor ligands, highlighting the therapeutic relevance of this structural class in treating conditions related to cognitive and neurological processes. google.com

| Synthetic Transformation | Reagent/Condition | Resulting Functional Group | Potential Therapeutic Area |

| N-Acylation | Acid Chloride / Amide Coupling Reagents | Amide | Various |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | CNS Disorders, Oncology |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Amine | Various |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Diaryl/Alkylaryl Amine | Kinase Inhibitors |

This table illustrates common synthetic transformations involving the amine group of the title compound and their potential applications in drug synthesis.

Application in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is an approach that screens small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Promising fragments are then optimized and linked together to create more potent lead compounds. This compound can be considered a "fragment-like" molecule or a combination of two valuable fragments: the cyclopropylamine and the 2,4-dichlorobenzyl group.

The cyclopropyl fragment is particularly valuable in FBDD for several reasons. researchgate.net Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation that is favorable for binding, thus improving potency and selectivity. It can also enhance metabolic stability by blocking sites susceptible to oxidation. researchgate.netsemanticscholar.org The 2,4-dichlorobenzyl fragment provides a scaffold that can be readily modified to explore structure-activity relationships (SAR). The chlorine atoms can form halogen bonds or engage in hydrophobic interactions within a protein's binding pocket, contributing to affinity. researchgate.net

In an FBDD context, either the entire molecule or its constituent parts could be identified as hits. Chemists could then explore how modifications to this scaffold affect target binding. For example, the position of the chlorine atoms could be altered, or the cyclopropyl group could be replaced with other small rings to fine-tune the molecule's properties. nih.gov

Strategies for Lead Optimization and Compound Design Based on this compound Structure

Design of Analogs with Enhanced Potency and Selectivity for Specific Targets

Lead optimization aims to refine the interaction between a drug candidate and its biological target. Starting from the this compound core, medicinal chemists can design analogs to enhance potency and selectivity.

One common strategy is conformational constraint , where the flexibility of a molecule is reduced to lock it into its bioactive conformation. The inherent rigidity of the cyclopropyl group already contributes to this. nih.gov Further constraints could be introduced, for example, by incorporating the benzylamine (B48309) portion into a heterocyclic ring system. This approach was used in the design of selective serotonin (B10506) 2C agonists, where a cyclopropane-bearing structure was modified to improve its receptor interaction. nih.gov

Another key strategy involves modifying the substitution pattern on the aromatic ring. The two chlorine atoms on the benzyl group can be moved to different positions (e.g., 3,4-dichloro or 2,5-dichloro) or replaced with other substituents like fluorine, trifluoromethyl, or methoxy (B1213986) groups. cymitquimica.comchemicalbook.com These changes alter the electronic and steric properties of the molecule, which can significantly impact its binding affinity and selectivity for a specific target, such as a kinase or a G-protein coupled receptor. nih.govacs.org For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, precise positioning of halogen substituents on a phenyl ring was critical for achieving high potency and selectivity. acs.org

| Modification Strategy | Example Modification | Rationale for Improved Potency/Selectivity |

| Aromatic Substitution | Replace 2,4-dichloro with 3,5-di-CF3 | Alter electronic properties; introduce new interactions (e.g., with fluorine) |

| Conformational Constraint | Incorporate amine into a piperidine (B6355638) ring | Reduce rotational freedom; lock into bioactive conformation |

| Bioisosteric Replacement | Replace cyclopropyl with cyclobutyl | Fine-tune ring strain and steric profile |

| Linker Modification | Introduce an oxygen atom (ether linkage) | Change geometry and hydrogen bonding capacity |

This table outlines potential strategies for designing analogs of this compound to enhance biological activity.

Development of Molecules with Modulated Pharmacological Profiles (excluding ADMET considerations)

Structure-activity relationship (SAR) studies are central to this effort. By synthesizing a series of related compounds and evaluating their biological activity, researchers can understand how specific structural features influence their effects. For example, in the development of inhibitors for the deubiquitinase USP1/UAF1, researchers systematically explored substitutions on an N-benzyl-pyrimidin-4-amine core. acs.org They found that adding pyridine (B92270) rings at certain positions significantly increased potency against the target enzyme, demonstrating how targeted modifications can modulate the pharmacological profile. acs.org

Preclinical Research Focus on Potential Therapeutic Applications (excluding human trials)

While specific preclinical data for this compound is not extensively published, the structural motifs it contains are present in many compounds investigated for a range of therapeutic applications. Preclinical research on structurally related molecules provides insight into the potential uses of its derivatives.

Compounds featuring benzyl-amine and cyclopropyl moieties have been explored in several disease areas:

Oncology: The benzyl-amine scaffold is common in kinase inhibitors, which are a major class of cancer therapeutics. acs.org Preclinical studies have shown that derivatives of N-benzyl-2-phenylpyrimidin-4-amine act as potent inhibitors of the USP1/UAF1 deubiquitinase, showing anticancer activity in non-small cell lung cancer models. acs.org Other amine-containing compounds have been investigated for their ability to combat cell proliferation. google.com.na

Inflammatory Diseases: Derivatives of N-benzyl-amine have demonstrated significant anti-inflammatory effects in preclinical models. In studies using rats with dinitrobenzenesulfonic acid-induced colitis and mice with collagen-induced rheumatoid arthritis, administration of N-benzyl-N-methyldecan-1-amine and its analogs reduced inflammation, decreased neutrophil infiltration, and lowered levels of inflammatory cytokines like TNF-α. nih.govfrontiersin.org

Central Nervous System (CNS) Disorders: The cyclopropylamine structure is a well-known pharmacophore in CNS drug discovery. longdom.org Patents for related cyclopropyl amine derivatives describe their potential use as histamine-3 (H3) receptor ligands for treating cognitive and neurological disorders. google.com Furthermore, the design of selective serotonin 2C agonists, which are relevant for treating obesity and psychiatric conditions, has utilized cyclopropyl-containing scaffolds to achieve desired receptor selectivity and functional activity. nih.gov

| Therapeutic Area | Structurally Related Compound Class | Preclinical Finding | Potential Mechanism of Action |

| Oncology | N-Benzyl-pyrimidin-4-amine derivatives | Inhibition of tumor cell growth in vitro | USP1/UAF1 deubiquitinase inhibition acs.org |

| Inflammatory Disease | N-Benzyl-N-methyldecan-1-amine derivatives | Reduced severity of colitis and arthritis in animal models | Inhibition of inflammatory signaling pathways (JNK, p38 MAPK) nih.govfrontiersin.org |

| CNS Disorders | Cyclopropyl amine derivatives | Potential histamine-3 receptor activity | Modulation of neurotransmitter systems google.com |

| CNS Disorders | Cyclopropylmethanamine derivatives | Selective serotonin 2C receptor agonism | Activation of 5-HT2C receptors nih.gov |

This table summarizes preclinical research on compound classes structurally related to this compound, highlighting their potential therapeutic applications.

Investigational Areas in Cancer Research (e.g., specific molecular targets, in vitro models)

The therapeutic potential of this compound in oncology is an emerging area of research, primarily centered on its structural similarities to known inhibitors of key cancer-related enzymes. The core structure, featuring a cyclopropylamine moiety, is a recognized pharmacophore in the inhibition of Lysine-Specific Demethylase 1 (LSD1). mdpi.com LSD1 is an enzyme that is overexpressed in a variety of human cancers, including prostate, breast, and neuroblastoma, making it a significant target for anticancer therapies. The inhibition of LSD1 has been shown to result in decreased proliferation of cancer cells. While direct enzymatic assays on this compound are not extensively reported in publicly available literature, its structural analogy to other cyclopropylamine-based LSD1 inhibitors suggests it may exert its anti-cancer effects through a similar mechanism. mdpi.com

Another avenue of investigation is the compound's potential to interact with and modulate the activity of deubiquitinase (DUB) complexes. nih.govresearchgate.net These enzymes play a critical role in protein degradation pathways, which are often dysregulated in cancer. The ability to influence these pathways could represent a significant mechanism for inducing cancer cell death or halting proliferation. nih.gov The N-benzyl-2-phenylpyrimidin-4-amine scaffold, which shares some structural features with the subject compound, has been identified in potent inhibitors of the USP1/UAF1 deubiquitinase complex, a known regulator of DNA damage response. nih.govresearchgate.net

In vitro studies are crucial for elucidating the anticancer potential of novel compounds. While specific data on this compound is limited, the activity of related compounds in various cancer cell lines provides a basis for its potential application. For instance, analogs of the marine alkaloid makaluvamine, which also feature substituted benzyl side chains, have demonstrated significant antiproliferative effects. nih.gov